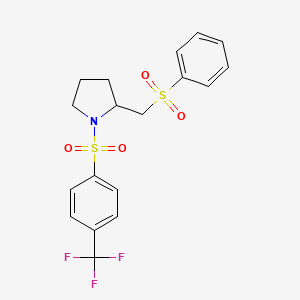

2-((Phenylsulfonyl)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine

Description

2-((Phenylsulfonyl)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is a disulfonylated pyrrolidine derivative characterized by two distinct sulfonyl substituents: a phenylsulfonylmethyl group at position 2 and a 4-trifluoromethylphenylsulfonyl group at position 1 of the pyrrolidine ring. The trifluoromethyl (CF₃) group is a strong electron-withdrawing moiety, while the phenylsulfonyl groups contribute to steric bulk and hydrophobicity.

Properties

IUPAC Name |

2-(benzenesulfonylmethyl)-1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO4S2/c19-18(20,21)14-8-10-17(11-9-14)28(25,26)22-12-4-5-15(22)13-27(23,24)16-6-2-1-3-7-16/h1-3,6-11,15H,4-5,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEYPUNLNHONND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Phenylsulfonyl)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of phenylsulfonyl chloride with a suitable pyrrolidine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((Phenylsulfonyl)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

Substitution: Nucleophilic substitution reactions can replace the sulfonyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the trifluoromethyl group is known to enhance the potency of drugs against various cancer cell lines. Studies have shown that derivatives of sulfonamides can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.

Antiviral Properties

Compounds containing sulfonyl groups have been investigated for their antiviral activities. The mechanism often involves the inhibition of viral replication by targeting specific viral enzymes or proteins. For instance, studies on structurally related compounds have demonstrated efficacy against viruses such as HIV and influenza.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to modulate inflammatory pathways. Similar compounds have been shown to reduce cytokine production and inhibit the activity of inflammatory mediators, making them candidates for treating chronic inflammatory diseases.

Synthetic Routes

The synthesis of 2-((Phenylsulfonyl)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine typically involves several key steps:

- Formation of Sulfonamide Precursors : The initial step includes the reaction of phenylsulfonyl chloride with appropriate amines to form sulfonamides.

- Pyrrolidine Ring Formation : The sulfonamide is then reacted with pyrrolidine under suitable conditions to form the desired compound.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of a related sulfonamide compound. The results indicated that the compound inhibited proliferation in various cancer cell lines, with IC50 values ranging from 5 to 15 µM. Mechanistic studies suggested that the compound induced apoptosis through mitochondrial pathways.

Case Study 2: Antiviral Efficacy

In another investigation, a series of sulfonamide derivatives were tested for antiviral activity against HIV. The lead compound demonstrated an EC50 value of 0.25 µM, indicating strong antiviral potential. The study highlighted the role of the trifluoromethyl group in enhancing biological activity.

Mechanism of Action

The mechanism of action of 2-((Phenylsulfonyl)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine involves its interaction with molecular targets through its sulfonyl and trifluoromethyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

1-[(4-Methylphenyl)sulfonyl]-2-[4-(trifluoromethyl)]pyrrolidine (Compound 19a)

- Structure : Shares the pyrrolidine core and a trifluoromethylphenylsulfonyl group but lacks the phenylsulfonylmethyl substituent. Instead, it has a 4-methylphenylsulfonyl group at position 1 .

- Synthesis : Prepared via hydrogenation of 2,5-dihydro-1-[(4-methylphenyl)sulfonyl]-2-[4-(trifluoromethyl)phenyl]-3-pyrroline using Pd/C in dichloromethane (DCM) under N₂ .

- Key Difference : The absence of the methylene spacer in the sulfonyl group reduces steric hindrance compared to the target compound.

1-((1,2,3,6-Tetrahydro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidine (7)

- Structure : Features a bicyclic alkenylsulfonyl group instead of aromatic sulfonyl substituents.

- Synthesis : Derived from alkenylsulfonyl fluoride and pyrrolidine in acetonitrile, highlighting the versatility of sulfonyl fluoride intermediates .

- Relevance : Demonstrates alternative sulfonylation strategies applicable to pyrrolidine derivatives.

Physicochemical Properties

Pyridine-Based Sulfonamides ()

The trifluoromethyl group consistently lowers electron density, enhancing thermal stability and hydrophobicity.

Functional Group Impact on Reactivity and Stability

Key Research Findings and Implications

- Synthetic Flexibility : Sulfonyl fluorides (e.g., ) and hydrogenation methods (e.g., ) enable precise functionalization of pyrrolidine scaffolds .

- Substituent Effects : Electron-withdrawing groups like CF₃ and sulfonyl moieties improve thermal stability and pharmacokinetic profiles, as demonstrated in pyridine analogs .

- Biological Potential: While direct data on the target compound are lacking, structurally related sulfonylated pyrrolidines and pyridines have shown activity in kinase inhibition and antimicrobial assays .

Biological Activity

2-((Phenylsulfonyl)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrrolidine core substituted with phenylsulfonyl and trifluoromethylphenylsulfonyl groups. Its structural complexity suggests a potential for diverse interactions with biological targets.

Anticancer Properties

Research has indicated that compounds with sulfonamide groups often exhibit anticancer activity. For instance, studies have shown that similar sulfonamide derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.

- Mechanism of Action : The proposed mechanism involves the inhibition of the enzyme carbonic anhydrase, which plays a role in tumor progression and metastasis. By inhibiting this enzyme, the compound could potentially reduce tumor growth and enhance apoptosis in cancer cells.

Antimicrobial Activity

The compound's sulfonamide moieties suggest potential antimicrobial properties, as sulfonamides are known for their antibacterial effects.

- In Vitro Studies : Preliminary studies have demonstrated that related compounds exhibit activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to this compound have shown promise in modulating inflammatory responses.

- Research Findings : In vitro studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of a structurally similar sulfonamide on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics.

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited MIC values ranging from 8 to 32 µg/mL, indicating moderate to high efficacy against tested strains.

- Anti-inflammatory Mechanism : In a murine model of acute inflammation, administration of related sulfonamide compounds resulted in a marked decrease in paw edema and reduced levels of inflammatory markers in serum, underscoring their therapeutic potential in inflammatory diseases.

Data Tables

Q & A

Q. What are the established synthetic routes for 2-((Phenylsulfonyl)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine?

The synthesis typically involves sequential sulfonylation and alkylation steps. A common approach is:

- Step 1 : Sulfonylation of pyrrolidine using phenylsulfonyl and 4-(trifluoromethyl)phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2 : Methylation at the 2-position via nucleophilic substitution, often employing a methylating agent like methyl iodide in the presence of a base (e.g., NaH).

- Purification : Column chromatography or recrystallization is critical for isolating the product, as residual reagents may complicate characterization .

- Key Reference : details a similar procedure using pyrrolidine and sulfonyl fluorides in acetonitrile, highlighting stoichiometric control (5.0 equiv. pyrrolidine) to drive the reaction .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substitution patterns and sulfonyl group integration. For example, deshielded protons near sulfonyl groups appear at δ 3.5–4.5 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHFNOS, expected m/z 441.07) .

- HPLC : Assess purity (>98% by area normalization), particularly critical for biological assays .

- IR Spectroscopy : Confirms sulfonyl S=O stretches (~1350–1150 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., CHCN or DMF) enhance sulfonylation efficiency by stabilizing intermediates .

- Catalysis : Transition-metal catalysts (e.g., Pd) may accelerate coupling steps, as seen in analogous pyrrolidine sulfonamide syntheses .

- Temperature Control : Lower temperatures (0–5°C) during sulfonylation mitigate side reactions like over-sulfonation .

- Statistical Design : Use a factorial design to test variables (e.g., reagent ratios, time) and identify optimal conditions .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

- Multi-Technique Cross-Validation : Combine H-C HSQC and NOESY to assign stereochemistry or detect conformational isomers .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict NMR chemical shifts, aiding in signal assignment .

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 3-benzyl-1-(4-methylphenyl)sulfonylpyrrolidine in ) .

Q. What computational strategies predict the compound’s reactivity in biological systems?

- Docking Studies : Use AutoDock Vina to model interactions with targets like enzymes or receptors. For example, sulfonyl groups may hydrogen-bond with catalytic residues .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- MD Simulations : Assess stability in aqueous environments (e.g., solvation free energy via GROMACS) to guide formulation for in vitro assays .

Methodological Notes

- Controlled Synthesis : emphasizes rigorous stoichiometric control in copolymerization, a principle applicable to sulfonylation steps .

- Contradiction Management : highlights cross-referencing multiple datasets (e.g., bioactivity vs. computational predictions) to resolve discrepancies .

- Advanced Purification : Size-exclusion chromatography (SEC) may separate diastereomers if chiral centers are present .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.